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molecular formula C12H11NO2 B1266042 1-Acetylamino-7-naphthol CAS No. 6470-18-4

1-Acetylamino-7-naphthol

Cat. No. B1266042
M. Wt: 201.22 g/mol
InChI Key: ALNWQAFPXMGLTJ-UHFFFAOYSA-N
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Patent
US06914074B2

Procedure details

To a solution of 8-amino-2-naphthol (149.1 g, 0.937 mol) in methanol (1L) was added acetic anhydride (93 mL, 0.984 mol). The reaction was refluxed for 90 minutes and cooled to room temperature. The solvent was removed and the residue was filtered through a plug of silica with ethyl acetate. The solvent was removed to yield 175.8 g (93%) of the title compound as a dark purple solid. An analytical sample was further purified by reverse phase preparative HPLC to yield a pink solid: mp 161-162° C.; 1H NMR (DMSO-d6): δ 2.15 (3H, s), 7.09 (1H, dd, J=1.95 Hz, J=8.79 Hz), 7.20-7.26 (2H, m), 7.49 (1H, d, J=7.31 Hz), 7.63 (1H, d, J=8.11 Hz), 7.77 (1H, d, J=8.81 Hz), 9.76 (1H, s), 9.79 (1H, s); MS (ESI) m/z202 (M+H)+.
Quantity
149.1 g
Type
reactant
Reaction Step One
Quantity
93 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[CH:10]=[C:9]([OH:12])[CH:8]=[CH:7]2.[C:13](OC(=O)C)(=[O:15])[CH3:14]>CO>[OH:12][C:9]1[CH:10]=[C:11]2[C:6]([CH:5]=[CH:4][CH:3]=[C:2]2[NH:1][C:13](=[O:15])[CH3:14])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
149.1 g
Type
reactant
Smiles
NC=1C=CC=C2C=CC(=CC12)O
Name
Quantity
93 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The solvent was removed
FILTRATION
Type
FILTRATION
Details
the residue was filtered through a plug of silica with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C=CC=C(C2=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 175.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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